Tetrabutylammonium ion; thiocyanate ion

Phase-transfer catalysis thioglycoside synthesis nucleophilic substitution

Substituting TBA-SCN with halide analogs compromises PTC efficiency and electrode coating uniformity. Tetrabutylammonium thiocyanate (CAS 3674-54-2) resolves these gaps: • Highest PTC activity among TBA salts (SCN⁻ > Br⁻ > HSO₄⁻ > Cl⁻) for nucleophilic thiocyanation • Unique solid electrolyte coatability enhancement for uniform battery electrode coatings • Distinct Soret coefficient and ion-pairing selectivity for analytical separations 98% assay purity, consistent lot-to-lot performance.

Molecular Formula C17H37N2S+
Molecular Weight 301.6 g/mol
Cat. No. B12061344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium ion; thiocyanate ion
Molecular FormulaC17H37N2S+
Molecular Weight301.6 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.C(#N)S
InChIInChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1;
InChIKeyRSHBFZCIFFBTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Thiocyanate (TBA-SCN) – Procurement Baseline


Tetrabutylammonium thiocyanate (CAS: 3674-54-2; C₁₇H₃₆N₂S; MW 300.54), a quaternary ammonium salt comprising the lipophilic tetrabutylammonium cation and the nucleophilic, polarizable thiocyanate anion, functions as a dual-utility reagent whose operational profile is defined by the interplay between its chaotropic cation and ambidentate anion. The compound exhibits a melting point of 120–123°C and displays solubility in polar solvents including water, methanol, and ethyl acetate while remaining insoluble in ether . Its primary functional roles are as a phase-transfer catalyst (PTC) for nucleophilic thiocyanation and anion metathesis reactions, a supporting electrolyte or solid electrolyte additive in electrochemical cells, and an ion-pairing agent in separation science .

Phase-transfer catalyst for nucleophilic thiocyanation and anion metathesis
Solid electrolyte additive with surfactant-mediated coatability enhancement
Ion-pairing agent for polarizable anions in HPLC and separation science

Why TBA-SCN Substitution with Other Quaternary Salts Fails


Direct substitution of tetrabutylammonium thiocyanate with structurally analogous quaternary ammonium salts—such as tetrabutylammonium bromide (TBAB), chloride (TBAC), iodide (TBAI), or hydrogen sulfate (TBAHS)—introduces quantifiable alterations in reaction efficiency, product selectivity, thermal transport behavior, and electrochemical functionality. The thiocyanate anion exhibits distinct polarizability (α), Hofmeister chaotropicity, and nucleophilicity relative to halides or oxoanions, which translates into measurable differences in phase-transfer catalytic activity (SCN⁻ > Br⁻ > HSO₄⁻ > Cl⁻), Soret thermal diffusion coefficients, and chromatographic ion-pairing selectivity [1]. Furthermore, the thiocyanate salt demonstrates unique solid electrolyte coatability enhancement in lithium battery manufacturing, a property not conferred by halide analogs. These differences preclude the assumption that TBA-X salts are functionally interchangeable; each anion dictates specific performance boundaries that must inform procurement decisions [2].

Anion polarizability and nucleophilicity differ; substituting with halide analogs may shift phase-transfer catalytic activity (SCN⁻ ≠ Br⁻ ≠ Cl⁻).
Thermal diffusion (Soret) coefficients vary significantly; TBA-SCN exhibits a distinct concentration-dependent minimum compared to chloride or bromide salts.
Solid electrolyte coatability improvement is not documented for TBA halide salts; substituting may reduce manufacturing coating uniformity.

TBA-SCN vs. Closest Analogs: Performance Evidence


Phase-Transfer Catalysis Activity: Thiocyanate vs. Halides

In a systematic two-phase thioglycoside synthesis study, tetrabutylammonium thiocyanate demonstrated the highest catalytic efficiency among evaluated quaternary ammonium salts sharing the same TBA cation. The relative catalytic effectiveness of tetrabutylammonium salts followed a defined counter anion order: SCN⁻ > Br⁻ > HSO₄⁻ > Cl⁻ [1]. The study also established that tetrabutylammonium thiocyanate and tetrabutylphosphonium bromide both exhibit highest efficiency as PTCs for this method, with the phosphonium salt generally more effective than the ammonium salt overall [1]. Using this optimized system, various thioglycosides were prepared in yields exceeding 80% under mild conditions [1].

PTC Activity Ranking
Head-to-head
SCN⁻ > Br⁻ > HSO₄⁻ > Cl⁻
Supports selection for phase-transfer catalytic efficiency
Based on thioglycoside synthesis study (Fujihira et al., 1999)
Phase-transfer catalysis thioglycoside synthesis nucleophilic substitution

Thermal Diffusion: Soret Coefficient vs. Halide Analogs

Conductimetric measurements of dilute aqueous tetra-n-butylammonium salt solutions at 25°C revealed that the Soret coefficients—quantifying thermal diffusion behavior—differ significantly between TBA thiocyanate and its halide counterparts. Entropies of transport calculated from Soret coefficients passed through minima near 0.001 mol·kg⁻¹ for both NBu₄I and NBu₄SCN, whereas the minima for NBu₄Cl and NBu₄Br occurred at a higher concentration near 0.003 mol·kg⁻¹ [1]. This threefold difference in the concentration-dependent minimum position directly reflects the distinct hydration thermodynamics and ionic association behavior conferred by the thiocyanate anion relative to chloride and bromide.

Soret Coefficient Minima
Head-to-head
TBA-SCN min ~0.001 mol·kg⁻¹ vs. TBA-Cl/Br ~0.003 mol·kg⁻¹
Thermal diffusion behavior may differ in gradient-based processes
Dilute aqueous solutions at 25°C; concentration-dependent shift
thermal diffusion Soret coefficient solution thermodynamics

Solid Electrolyte Coatability Enhancement

In solid electrolytic cell fabrication, tetrabutylammonium thiocyanate provides a distinct surfactant-mediated coatability improvement that is not observed with corresponding halide salts. The tetrabutylammonium cation in the thiocyanate salt acts as a surfactant, enabling more uniform electrolyte coatings on anode or cathode surfaces and reducing thin-spot defects during the manufacturing process [1]. This functionality is specifically claimed as a method for improving electrolyte solution coatability prior to curing and for enhancing the cumulative capacity of resulting solid electrolytic cells [1]. The patent explicitly distinguishes this thiocyanate-containing formulation from standard solid electrolytes lacking the TBA surfactant component.

Electrolyte Coatability
Class-level
Reported qualitative improvement in coating uniformity and defect reduction
Supports processability advantage in solid-state battery research
Patent-derived evidence; class-level inference
solid-state batteries electrolyte coating lithium battery manufacturing

Stoichiometric Thiocyanation Reagent Efficiency

When tetrabutylammonium thiocyanate is formed in situ via treatment of trimethylsilyl isothiocyanate with stoichiometric tetrabutylammonium fluoride, the resulting TBA-SCN species enables efficient conversion of alkyl halides to alkyl thiocyanates. This mild but effective thiocyanation method produced functionalized alkyl thiocyanates in 85% yield within less than one hour at room temperature in tetrahydrofuran . The protocol limits by-product formation relative to alternative thiocyanation approaches that employ metal thiocyanate salts under harsher conditions. This represents a quantitative yield benchmark for procuring TBA-SCN as a reactive synthetic intermediate rather than merely as a catalyst.

Thiocyanation Yield
Data to verify
85% in
Reported yield in a specific in situ generation protocol
Single-method data; independent verification recommended
alkyl thiocyanate synthesis nucleophilic substitution thiocyanation reagent

TBA-SCN Application Scenarios


Phase-Transfer Catalysis for Thioglycoside Synthesis

In synthetic workflows requiring nucleophilic thiocyanation or anion metathesis across immiscible phases, tetrabutylammonium thiocyanate delivers the highest documented PTC activity among tetrabutylammonium salts (SCN⁻ > Br⁻ > HSO₄⁻ > Cl⁻), enabling reaction completion with reduced catalyst loading or shortened cycle times [1]. The method produces thioglycosides in >80% yield under mild conditions and is applicable to alkyl thiocyanate synthesis via in situ TBA-SCN generation with 85% yield in under one hour at ambient temperature [1].

Solid-State Battery Electrolyte Manufacturing

For solid electrolytic cell developers, TBA-SCN serves a dual function as both electrolyte component and processability enhancer. The tetrabutylammonium cation acts as a surfactant to improve electrolyte solution coatability onto electrode surfaces, yielding more uniform coatings with fewer thin-spot defects during the curing step—a manufacturing advantage not documented for TBA halide salts [2]. This functionality directly addresses known manufacturing challenges in solid battery production.

Ion-Pair Chromatography for Polarizable Anions

In reversed-phase ion-pair HPLC separations targeting chaotropic anions (thiocyanate, iodide, perchlorate), the tetrabutylammonium-thiocyanate ion-pairing system provides retention behavior distinct from phosphonium or sulfonium alternatives. The TBA cation occupies an intermediate chaotropic ranking (tetrabutylphosphonium > tetrabutylammonium > tributylsulfonium) that influences selectivity when analyzing anions spanning the Hofmeister series [3]. This informs mobile-phase additive selection for thiocyanate determination in complex matrices.

Thermal Gradient Processes: Thermoelectrochemical & Field-Flow Fractionation

For applications where solute migration under thermal gradients determines system performance, the distinct Soret coefficient minimum of TBA-SCN at 0.001 mol·kg⁻¹—contrasting with the 0.003 mol·kg⁻¹ minima for TBA-Cl and TBA-Br—must inform electrolyte selection [4]. Substituting TBA-SCN with a halide analog will produce measurably different thermal diffusion behavior at identical concentrations, altering device-level thermoelectric response.

Application
Selection Property
Validation Focus
Phase-Transfer Thiocyanation Studies
Anion-dependent catalytic activity profile
Thiocyanation reaction efficiency
Solid-State Battery Electrolyte Research
Surfactant-mediated coatability
Electrode coating uniformity and defect reduction
Ion-Pair Chromatography of Polarizable Anions
Chaotropic ion-pairing selectivity
Retention behavior for thiocyanate and analogs
Thermal Gradient Process Research
Thermal diffusion (Soret) coefficient
Solute migration under thermal gradients
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